molecular formula C24H18N2 B12841374 N,N-diphenyl-9H-carbazol-4-amine

N,N-diphenyl-9H-carbazol-4-amine

Cat. No.: B12841374
M. Wt: 334.4 g/mol
InChI Key: WINHVHLTXPBHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diphenyl-9H-carbazol-4-amine: is an organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their aromatic properties and are widely used in organic electronics, photonics, and as intermediates in the synthesis of various pharmaceuticals. The structure of this compound consists of a carbazole core with two phenyl groups attached to the nitrogen atom, enhancing its stability and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Amination of Carbazole: : One common method involves the amination of carbazole. This can be achieved by reacting carbazole with aniline in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions. The reaction typically occurs in a solvent like ethanol at elevated temperatures.

  • Buchwald-Hartwig Coupling: : Another synthetic route is the Buchwald-Hartwig amination, where carbazole is coupled with diphenylamine using a palladium catalyst and a suitable ligand. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at high temperatures.

Industrial Production Methods

In industrial settings, the production of N,N-diphenyl-9H-carbazol-4-amine often involves large-scale Buchwald-Hartwig coupling due to its efficiency and high yield. The process is optimized for cost-effectiveness and scalability, using continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N,N-diphenyl-9H-carbazol-4-amine can undergo oxidation reactions, typically forming carbazole-4,4’-dione derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction of this compound can lead to the formation of partially hydrogenated carbazole derivatives. Sodium borohydride (NaBH₄) is often used as a reducing agent.

  • Substitution: : Electrophilic substitution reactions can occur at the phenyl rings, leading to various substituted derivatives. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Carbazole-4,4’-dione derivatives.

    Reduction: Partially hydrogenated carbazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated carbazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N,N-diphenyl-9H-carbazol-4-amine is used as a building block for the synthesis of more complex organic molecules. Its stable aromatic structure makes it a valuable intermediate in the production of dyes, pigments, and polymers.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to its strong luminescence properties. It can be used to label biomolecules and track their interactions in live cells.

Medicine

This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their anticancer, antiviral, and antibacterial properties.

Industry

In the industrial sector, this compound is used in the manufacture of organic light-emitting diodes (OLEDs) and other electronic devices

Mechanism of Action

The mechanism by which N,N-diphenyl-9H-carbazol-4-amine exerts its effects is largely dependent on its application. In electronic devices, it functions as a charge-transport material, facilitating the movement of electrons or holes through the device. In biological systems, its mechanism of action involves binding to specific molecular targets, such as proteins or nucleic acids, altering their function or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-phenylcarbazole: Similar structure but with only one phenyl group attached to the nitrogen atom.

    N,N-diphenylamine: Lacks the carbazole core, consisting only of a diphenylamine structure.

    Carbazole: The parent compound without any phenyl substitutions.

Uniqueness

N,N-diphenyl-9H-carbazol-4-amine is unique due to its dual phenyl substitution, which enhances its electronic properties and stability compared to its analogs. This makes it particularly valuable in applications requiring high thermal stability and efficient charge transport, such as in OLEDs and other electronic devices.

Properties

Molecular Formula

C24H18N2

Molecular Weight

334.4 g/mol

IUPAC Name

N,N-diphenyl-9H-carbazol-4-amine

InChI

InChI=1S/C24H18N2/c1-3-10-18(11-4-1)26(19-12-5-2-6-13-19)23-17-9-16-22-24(23)20-14-7-8-15-21(20)25-22/h1-17,25H

InChI Key

WINHVHLTXPBHEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC4=C3C5=CC=CC=C5N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.